2-(Methylthio)benzothiazole
Overview
Description
2-(Methylthio)benzothiazole is an organic compound with the molecular formula C8H7NS2. It is a derivative of benzothiazole, characterized by the presence of a methylthio group attached to the second position of the benzothiazole ring. This compound is known for its applications in various industrial processes, particularly in the leather, pulp, and paper industries as a degradation product of biocides .
Mechanism of Action
Target of Action
2-(Methylthio)benzothiazole is a degradation product of 2-(thiocyanomethylthio)benzothiazole, a biocide used in the leather, pulp, and paper industries It’s known that it can affect the respiratory system .
Mode of Action
Benzothiazole derivatives have been shown to exhibit various biological activities, including antibacterial properties . They can exhibit different modes of action based on aryl group substitution, as revealed by studies on intact bacterial cells and plasmid DNA .
Biochemical Pathways
Molecules with the benzothiazole core have been shown to have the ability to kill cells in a tumor-specific manner . This suggests that this compound may interact with pathways involved in cell death and survival.
Pharmacokinetics
Its physical and chemical properties, such as its molecular weight (18128) and solubility, would influence its bioavailability .
Result of Action
Given its potential antibacterial and anticancer activities, it may lead to cell death in targeted cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability could be affected by temperature and humidity . Furthermore, its action and efficacy could be influenced by the presence of other substances in its environment.
Biochemical Analysis
Biochemical Properties
2-(Methylthio)benzothiazole plays a significant role in biochemical reactions, particularly as a degradation product of 2-(thiocyanomethylthio)benzothiazole. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with lysozyme, a key enzyme in the immune system, through aromatic, hydrophobic Van der Waals interactions, mainly aromatic edge-to-face (T-shaped) π-π stacking interactions between the benzene ring of this compound and the aromatic amino acid residue tryptophan 108 of the lysozyme receptor . These interactions can modulate the enzyme’s activity and stability.
Cellular Effects
This compound has been shown to exert various effects on different cell types and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to exhibit acute aquatic toxicity in various test systems, indicating its potential impact on cellular health and function . Additionally, its presence in textiles has raised concerns about human exposure through skin contact, potentially affecting skin cells and leading to adverse health effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interactions with lysozyme, as mentioned earlier, highlight its ability to modulate enzyme activity through specific binding interactions . Furthermore, its role as an aryl hydrocarbon receptor agonist suggests that it can influence gene expression by activating these receptors, leading to downstream effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is a degradation product of 2-(thiocyanomethylthio)benzothiazole, indicating that it can undergo chemical changes over time . These changes can affect its bioactivity and toxicity, making it essential to monitor its stability in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial or neutral effects, while higher doses can lead to toxic or adverse effects. For instance, studies on benzothiazole derivatives have shown that certain compounds can have strong inhibitory effects on cancer cell lines at specific concentrations . The threshold for toxicity and adverse effects must be carefully determined to ensure safe usage.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is known to be a xenobiotic metabolite, indicating that it undergoes metabolic transformations in the body . The compound’s role as an aryl hydrocarbon receptor agonist further suggests its involvement in metabolic pathways regulated by these receptors . These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to interact with lipid membranes, facilitating its distribution within cellular compartments . Additionally, its interactions with specific transporters can affect its localization and accumulation in different tissues, influencing its bioavailability and activity.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interactions with lysozyme, for example, suggest its localization in lysosomes or other cellular compartments where lysozyme is active . These interactions can affect the compound’s activity and function, highlighting the importance of understanding its subcellular distribution.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Methylthio)benzothiazole can be synthesized through several methods. One common approach involves the Cu-catalyzed, base-free C-S coupling reaction using conventional and microwave heating methods . Another method includes the intramolecular cyclization of thioformanilides using 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) in dichloromethane at ambient temperature .
Industrial Production Methods: In industrial settings, this compound is often produced by adding acetic anhydride and 2-aminothiophenol halide into a glacial acetic acid reaction system. The mixture is then filtered, and the filtrate is cooled to 0-5°C. Sodium hydroxide aqueous solution is added drop by drop to adjust the pH to around 7.0, followed by extraction with an organic solvent and distillation to remove the solvent .
Chemical Reactions Analysis
Types of Reactions: 2-(Methylthio)benzothiazole undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using hydrogen peroxide (H2O2) in the presence of transition metal-modified polyoxometalates supported on carbon as catalysts.
Reduction: Specific reduction reactions of this compound are less documented, but general reduction conditions involving hydrogen gas and metal catalysts can be applied.
Substitution: The compound can participate in substitution reactions, particularly at the methylthio group, under appropriate conditions.
Major Products:
Oxidation: The oxidation of this compound primarily yields sulfoxides.
Substitution: Substitution reactions can lead to various derivatives depending on the substituents introduced.
Scientific Research Applications
2-(Methylthio)benzothiazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-(Methylthio)benzothiazole can be compared with other benzothiazole derivatives:
2-Methylbenzothiazole: Similar in structure but lacks the methylthio group, which can affect its reactivity and applications.
2-(Methylmercapto)benzothiazole: Another name for this compound, highlighting its sulfur-containing functional group.
2-Methylsulfanyl-1,3-benzothiazole: Another synonym for this compound, emphasizing the presence of the methylsulfanyl group.
These comparisons highlight the unique properties and applications of this compound, particularly its role in industrial processes and potential therapeutic applications.
Properties
IUPAC Name |
2-methylsulfanyl-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS2/c1-10-8-9-6-4-2-3-5-7(6)11-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBVIMLZIRIFFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274236 | |
Record name | 2-(Methylthio)benzothiazole | |
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Molecular Weight |
181.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid with an unpleasant odor; [Acros Organics MSDS] | |
Record name | 2-(Methylthio)benzothiazole | |
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Vapor Pressure |
0.00026 [mmHg] | |
Record name | 2-(Methylthio)benzothiazole | |
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CAS No. |
615-22-5, 31621-01-9, 64036-43-7 | |
Record name | 2-(Methylthio)benzothiazole | |
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Record name | 2-(Methylthio)benzothiazole | |
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Record name | Benzothiazole, (methylthio)- | |
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Record name | Benzothiazolethiol, 2-methyl- | |
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Record name | 2-(Methylthio)benzothiazole | |
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Record name | 2-(Methylthio)benzothiazole | |
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Record name | Benzothiazole, 2-(methylthio)- | |
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Record name | 2-(Methylthio)benzothiazole | |
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Record name | 2-(methylthio)benzothiazole | |
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Record name | 2-(METHYLTHIO)BENZOTHIAZOLE | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2-(Methylthio)benzothiazole (MTBT) has the molecular formula C8H7NS2. Its structure consists of a benzene ring fused to a thiazole ring, with a methylthio group (-SCH3) substituted at the 2-position of the thiazole ring.
ANone: Various analytical methods are used to study MTBT. These include:
- Gas chromatography-mass spectrometry (GC-MS): This technique is commonly used to identify and quantify MTBT in environmental samples, such as wastewater and soil. [, ]
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This highly sensitive and selective technique allows for the quantification of MTBT and its metabolites in complex biological matrices, such as urine. []
- Solid-phase microextraction (SPME) coupled with GC-MS: This method offers a sensitive and efficient approach for extracting and analyzing MTBT in complex samples like seafood. []
ANone: MTBT can act as a ligand in transition metal complexes, coordinating through the sulfur atom of the methylthio group. Research has explored its use in dirhenium complexes, investigating their synthesis, structure, and computational properties. []
ANone: MTBT is found in various environmental compartments, including wastewater, soil, and even seafood. [, ] It is known to originate from industrial processes and the degradation of certain fungicides. [] Studies have examined its:
- Sorption behavior: MTBT exhibits sorption onto aquifer materials, influenced by its hydrophobicity and the presence of organic matter. []
- Biodegradation: While MTBT can be produced during the microbial degradation of some compounds, it often shows resistance to further degradation, particularly under aerobic conditions. []
- Toxicity: MTBT displays toxicity to aquatic organisms, impacting their luminescence and growth. It can also affect nitrification processes in sediment. [, ]
ANone: The hydrophobicity of MTBT plays a crucial role in its sorption to environmental matrices like aquifer materials. Its affinity for organic matter in these materials also influences its sorption behavior. Desorption studies have shown that absorption, in addition to adsorption, is a significant factor in the overall sorption mechanism of MTBT. []
ANone: Research has investigated the use of MTBT as a model substrate in catalytic oxidation reactions:
- Sulfoxidation: Transition metal-modified polyoxometalates supported on carbon have shown catalytic activity in the sulfoxidation of MTBT. []
- Selective sulfide oxidation: Dodecatungstocobaltate supported over ZSM-5 zeolite has been identified as a novel solid catalyst for the selective oxidation of sulfides, with MTBT used as a model substrate. []
ANone: MTBT interacts with biological systems in several ways:
- Enzyme inhibition: It inhibits both glutathione reductase and thioredoxin reductase, enzymes crucial for maintaining cellular redox balance. []
- Allergenicity: MTBT is known to cause allergic contact dermatitis (ACD). The thiol group plays a critical role in its allergenicity, likely by forming mixed disulfides with proteins. []
- Toxicity: Studies show that MTBT exhibits toxicity towards aquatic organisms like Vibrio fischeri, affecting their luminescence and growth. It also impacts nitrification in sediment. [, ]
ANone: Yes, the interaction of MTBT with lysozyme, an enzyme with antibacterial properties, has been investigated using a combination of computational and experimental techniques. Findings suggest:
- Binding interactions: Aromatic, hydrophobic interactions, particularly π-π stacking between the benzene ring of MTBT and the aromatic amino acid tryptophan (TRP108) in lysozyme, play a dominant role in binding. Hydrogen bonding also contributes to the complex's stability. []
- Conformational changes: Molecular modeling suggests that MTBT binding induces allosteric effects in lysozyme, causing conformational changes in its structure, particularly affecting α-helices. []
ANone: Spectroscopic techniques, including Raman and infrared spectroscopy, have been instrumental in characterizing MTBT and understanding its behavior:
- Vibrational analysis: Detailed assignments of vibrational bands in infrared and Raman spectra have provided insights into the molecule's vibrational modes and structural features. []
- Surface interactions: Surface-enhanced Raman scattering (SERS) studies on silver sols revealed an interesting surface reaction of MTBT, where it undergoes intramolecular transmethylation to form 3-methylbenzothiazoline-2-thione. This reaction is catalyzed by the silver surface. []
ANone: Yes, studies have confirmed human exposure to MTBT. It has been detected in human urine samples, albeit at low concentrations (ng/mL range). [, ] These findings highlight the need for further research to assess potential health risks associated with chronic exposure to this compound.
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